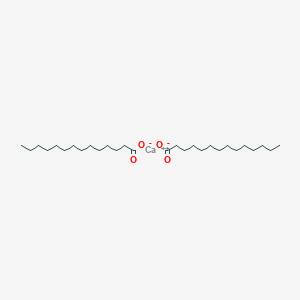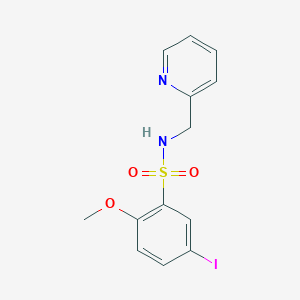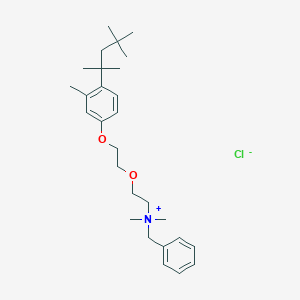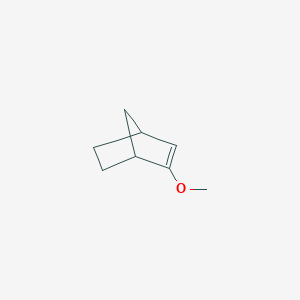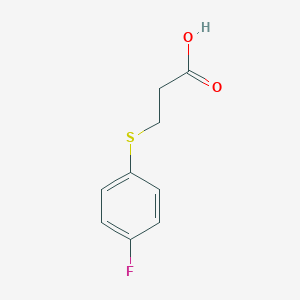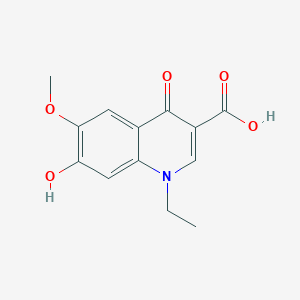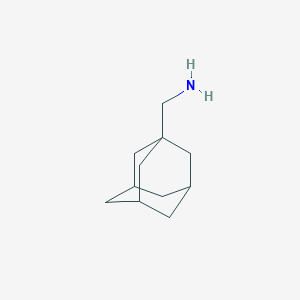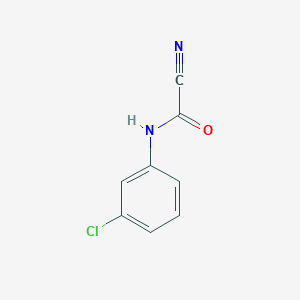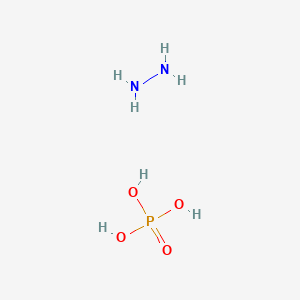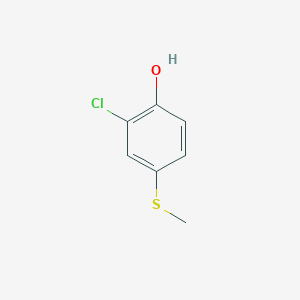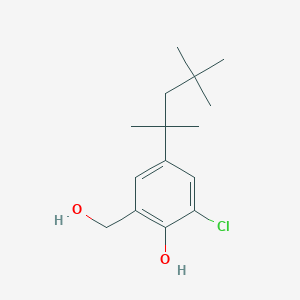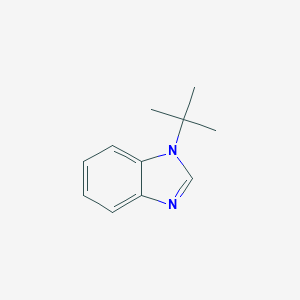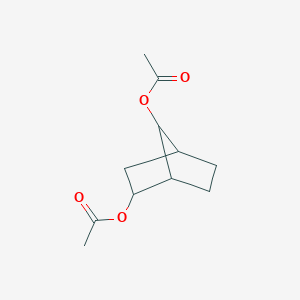
Diacetoxynorbornane
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Diacetoxynorbornane can be represented by the InChI string: InChI=1S/C11H16O4/c1-6(12)14-10-5-8-3-4-9(10)11(8)15-7(2)13/h8-11H,3-5H2,1-2H3 . The Canonical SMILES representation is: CC(=O)OC1CC2CCC1C2OC(=O)C .Physical And Chemical Properties Analysis
Diacetoxynorbornane has a molecular weight of 212.24 g/mol . It has a computed XLogP3-AA of 1.3, a Hydrogen Bond Donor Count of 0, and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 4, an Exact Mass of 212.10485899 g/mol, and a Monoisotopic Mass of 212.10485899 g/mol . The Topological Polar Surface Area is 52.6 Ų, and it has a Heavy Atom Count of 15 .Wissenschaftliche Forschungsanwendungen
Metabolism of Diacetyl and Related Compounds
Diacetyl and similar compounds, such as acetoin and 2,3-butanediol, are metabolized in the liver of rats. This metabolism involves the reduction of diacetyl to 2,3-butanediol, and the conversion of diacetyl to acetoin, which requires specific reductants like NADH or NADPH. Such studies are essential in understanding the metabolic pathways and detoxification processes in mammals (Otsuka et al., 1996).
Diacetyl in Wine Production
In the context of wine production, diacetyl, a diketone, is a major flavor metabolite produced by lactic acid bacteria. The biosynthesis of diacetyl is influenced by various factors, including bacterial strain, wine parameters, and yeast lees. Understanding the metabolism and genetics of diacetyl in wine LAB can enhance wine quality and flavor profiling (Bartowsky & Henschke, 2004).
Conformational Rigidity in Synthetic Chemistry
Butane-1,2-diacetals, which include compounds related to diacetyl, are used in carbohydrate chemistry due to their conformational rigidity. This property leads to high diastereoselectivity control in synthesis, demonstrating their utility in the creation of various chiral compounds. The review by Lence, Castedo, and González‐Bello (2008) highlights the importance of these compounds in the synthesis of natural products and other biologically relevant molecules (Lence, Castedo, & González‐Bello, 2008).
Metabolic Engineering for Diacetyl Production
Research on Bacillus sp. has led to metabolic engineering approaches to enhance diacetyl production. By manipulating genes related to diacetyl biosynthesis, researchers have been able to increase the production of diacetyl, which is used in food, tobacco, and perfumes. This showcases the potential of genetic engineering in improving industrial fermentation processes (Hao et al., 2017).
Eigenschaften
IUPAC Name |
(7-acetyloxy-2-bicyclo[2.2.1]heptanyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6(12)14-10-5-8-3-4-9(10)11(8)15-7(2)13/h8-11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSWTDQYLJUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC1C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938236 | |
| Record name | Bicyclo[2.2.1]heptane-2,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetoxynorbornane | |
CAS RN |
17290-00-5 | |
| Record name | Bicyclo[2.2.1]heptane-2,7-diol, diacetate, (exo,anti)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17290-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetoxynorbornane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017290005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane-2,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



